2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride

Descripción general

Descripción

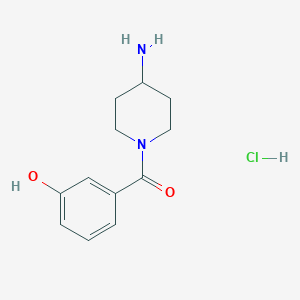

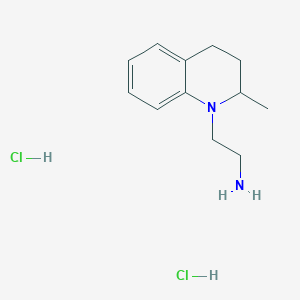

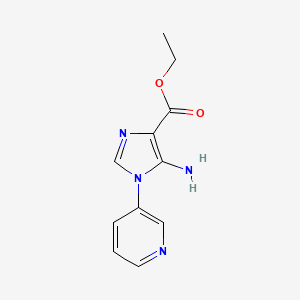

2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride is a compound used for proteomics research . It is a derivative of tetrahydroquinoline, a colorless oil, and is a chiral compound due to the presence of the methyl substituent .

Molecular Structure Analysis

The molecular weight of 2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride is 263.21 . The related compound, 2-Methyl-1,2,3,4-tetrahydroisoquinoline, has a molecular formula of C10H13N .Aplicaciones Científicas De Investigación

Chemoproteomic Studies

This compound can be utilized in chemoproteomic studies to identify binding partners of small molecules within a complex biological system. It serves as a cysteine-reactive small-molecule fragment, which is particularly useful for studying traditionally druggable proteins as well as challenging targets often referred to as “undruggable” proteins .

Ligand Discovery

It has applications in fragment-based covalent ligand discovery . As a fragment electrophile, or “scout” fragment, it can be used alone or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Targeted Protein Degradation

The compound is instrumental in the development of targeted protein degradation strategies. By being part of electrophilic PROTAC® molecules, it can facilitate the discovery of E3 ligases, which are crucial for the ubiquitination and subsequent degradation of proteins .

Pharmacokinetic Behavior Analysis

In pharmacokinetic studies, this compound can be analyzed for its behavior following intravenous and oral administration using animal models. This helps in understanding its absorption, distribution, metabolism, and excretion (ADME) properties .

CDK5/p25 Inhibitors

It can be used in the discovery of inhibitors for CDK5/p25, which are significant in the study of neurodegenerative diseases. Selective and ATP non-competitive inhibitors can be developed by structure-based virtual screening using this compound .

Proteomics Research

As a product for proteomics research, this compound can be used to study protein expression, modification, interaction, and function. It can help in elucidating the proteome of a given cell, tissue, or organism under specific conditions .

Medicinal Chemistry

In medicinal chemistry, it is of interest for the synthesis of various pharmaceutical compounds. Its methyl-substituted derivatives are particularly noteworthy for their potential therapeutic applications .

Mecanismo De Acción

Target of Action

Tetrahydroquinoline derivatives have been associated with the inhibition of cdk5/p25 complex , which is a viable target for numerous acute and chronic neurodegenerative diseases involving tau protein .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to cause changes at the molecular level .

Biochemical Pathways

Related compounds have been shown to affect the cdk5/p25 complex, leading to hyperphosphorylation of tau .

Pharmacokinetics

The pharmacokinetic behavior of related tetrahydroquinoline (thq) compounds has been studied in animal models .

Result of Action

Related compounds have been shown to cause hyperphosphorylation of tau, which is associated with neurodegenerative diseases .

Propiedades

IUPAC Name |

2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-6-7-11-4-2-3-5-12(11)14(10)9-8-13;;/h2-5,10H,6-9,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYIZLQEUUQXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)

![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)

![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)

![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1520908.png)

![[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1520909.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride](/img/structure/B1520910.png)

![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1520911.png)

![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)